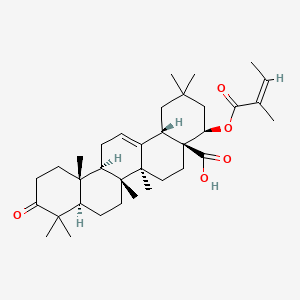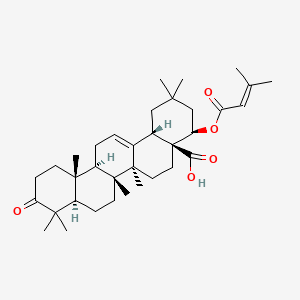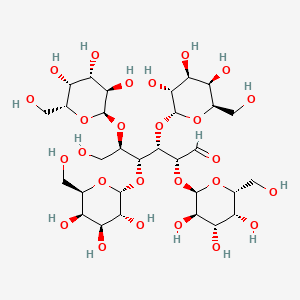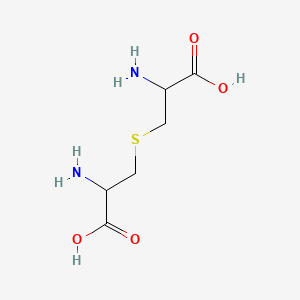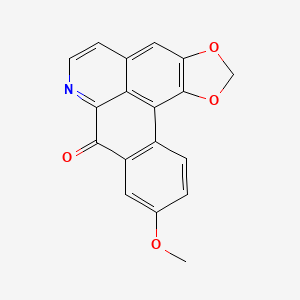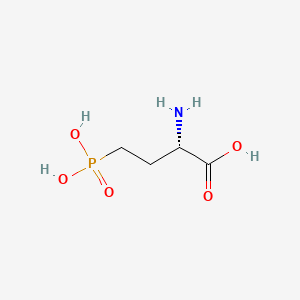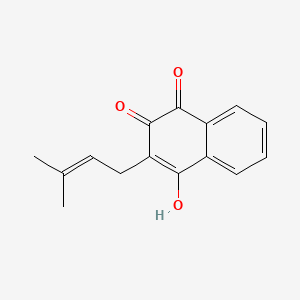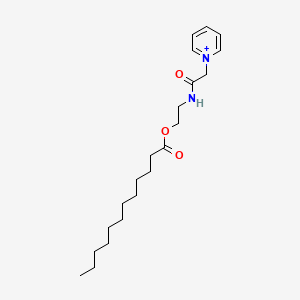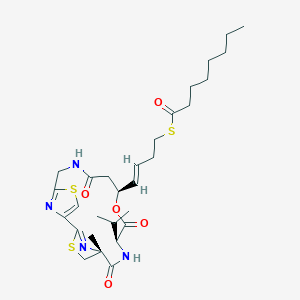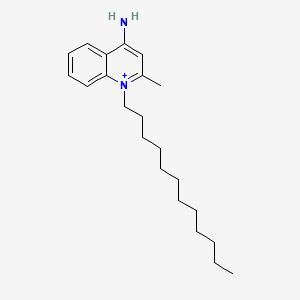
Laurolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Laurolinium acetate can be synthesized through a reaction involving dodecylamine and 4-chloroquinoline, followed by acetylation. The reaction conditions typically involve heating the reactants in an appropriate solvent, such as ethanol, under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Laurolinium acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions for these reactions include the use of solvents like ethanol or water, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Laurolinium acetate has several scientific research applications:
Chemistry: It is used as a disinfectant and antiseptic agent in various chemical formulations.
Mechanism of Action
The mechanism of action of laurolinium acetate involves its interaction with the microbial cell membrane. The compound disrupts the cell membrane integrity, leading to leakage of cellular contents and ultimately cell death. This action is primarily due to its cationic nature, which allows it to interact with the negatively charged components of the microbial cell membrane .
Comparison with Similar Compounds
Laurolinium acetate can be compared with other quaternary ammonium compounds, such as benzalkonium chloride and cetylpyridinium chloride. While all these compounds exhibit antimicrobial properties, this compound acetate is unique due to its specific structure, which provides a broader spectrum of activity against various microorganisms . Similar compounds include:
- Benzalkonium chloride
- Cetylpyridinium chloride
- Dodecyltrimethylammonium chloride
These compounds share similar antimicrobial properties but differ in their specific applications and effectiveness against different types of microorganisms .
Properties
CAS No. |
6803-62-9 |
|---|---|
Molecular Formula |
C22H35N2+ |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
1-dodecyl-2-methylquinolin-1-ium-4-amine |
InChI |
InChI=1S/C22H34N2/c1-3-4-5-6-7-8-9-10-11-14-17-24-19(2)18-21(23)20-15-12-13-16-22(20)24/h12-13,15-16,18,23H,3-11,14,17H2,1-2H3/p+1 |
InChI Key |
MJWHEEXHUDCWDA-UHFFFAOYSA-O |
SMILES |
CCCCCCCCCCCC[N+]1=C(C=C(C2=CC=CC=C21)N)C |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=C(C=C(C2=CC=CC=C21)N)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Laurolinium; Laurolinium ion; Laurolinium cation; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



